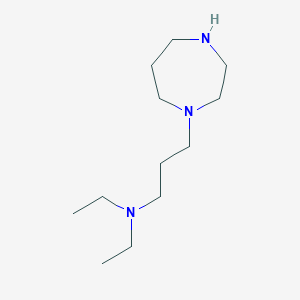
3-(1,4-diazepan-1-yl)-N,N-diethylpropan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,4-Diazepan-1-yl)-N,N-diethylpropan-1-amine is a chemical compound that belongs to the class of diazepanes Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,4-diazepan-1-yl)-N,N-diethylpropan-1-amine can be achieved through several methods. One common approach involves the reductive amination of a suitable precursor. For instance, an imine intermediate can be formed by reacting a ketone with an amine, followed by reduction to yield the desired diazepane. This process often employs catalysts such as imine reductases (IREDs) to achieve high enantioselectivity .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis. Catalysts and reagents are carefully selected to minimize by-products and maximize the desired product.
化学反应分析
Types of Reactions
3-(1,4-Diazepan-1-yl)-N,N-diethylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert imine intermediates to amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the diazepane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reductive amination often employs reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophilic substitution reactions may use reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reductive amination produces secondary or tertiary amines.
科学研究应用
3-(1,4-Diazepan-1-yl)-N,N-diethylpropan-1-amine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and heterocycles.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate for biocatalysis.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
作用机制
The mechanism of action of 3-(1,4-diazepan-1-yl)-N,N-diethylpropan-1-amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor or modulator of certain enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, thereby influencing their activity. Pathways involved in its mechanism of action include binding to orexin receptors or inhibiting Rho-associated protein kinase (ROCK) pathways .
相似化合物的比较
Similar Compounds
Suvorexant: A dual orexin receptor antagonist used for treating insomnia.
Ripasudil: A ROCK inhibitor used for reducing intraocular pressure in glaucoma patients.
Uniqueness
3-(1,4-Diazepan-1-yl)-N,N-diethylpropan-1-amine is unique due to its specific structural features that allow it to interact with a variety of molecular targets
属性
IUPAC Name |
3-(1,4-diazepan-1-yl)-N,N-diethylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27N3/c1-3-14(4-2)10-6-11-15-9-5-7-13-8-12-15/h13H,3-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBSRQZOEVHOQHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCN1CCCNCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
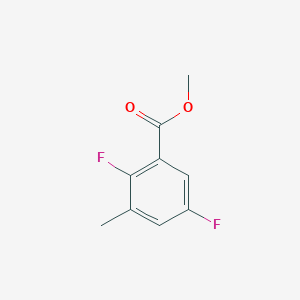
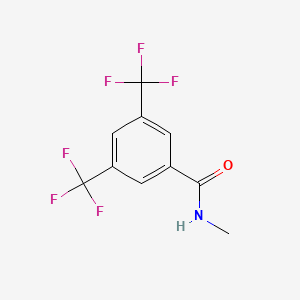
![2-Methyl-3H-imidazo[4,5-b]pyridin-6-amine](/img/structure/B6329308.png)
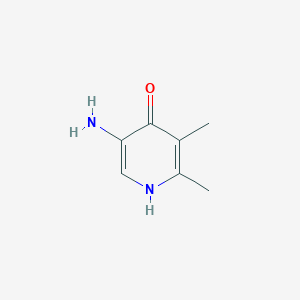
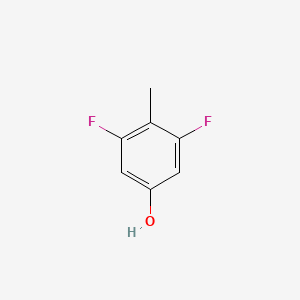
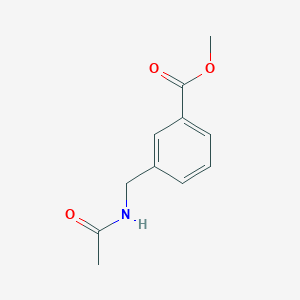
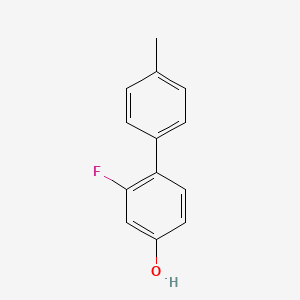
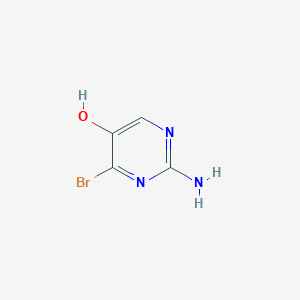
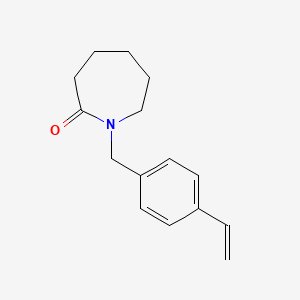
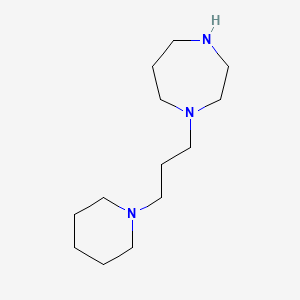

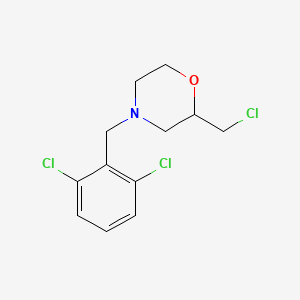
![6-(Pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B6329383.png)

